2-bromo-1-isocyanato-3-methylbenzene
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Overview
Description
2-Bromo-1-isocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-isocyanato-3-methylbenzene typically involves the following steps:
Isocyanation: The isocyanate group can be introduced by reacting the brominated intermediate with phosgene (COCl2) or a similar reagent under controlled conditions to form the isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isocyanation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isocyanato-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used under basic conditions.
Addition: Reactions with alcohols or amines typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Addition: Products include urethanes or ureas, which are valuable intermediates in polymer chemistry and pharmaceuticals.
Scientific Research Applications
2-Bromo-1-isocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Medicine: Derivatives of this compound may have potential as pharmaceutical intermediates or active ingredients.
Industry: It is used in the production of specialty chemicals, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-1-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form stable urethane or urea linkages.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-iodo-3-methylbenzene: Similar structure but with an iodine atom instead of an isocyanate group.
2-Bromo-1-nitro-3-methylbenzene: Contains a nitro group instead of an isocyanate group.
2-Bromo-1-chloro-3-methylbenzene: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
2-Bromo-1-isocyanato-3-methylbenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it particularly valuable in the synthesis of urethanes and ureas, which are important in polymer and pharmaceutical chemistry.
Properties
CAS No. |
1261851-07-3 |
---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
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